1-Methoxy-2-hexene
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Overview
Description
1-Methoxy-2-hexene: is an organic compound with the molecular formula C7H14O alkenes , which are hydrocarbons containing at least one carbon-carbon double bond. The structure of this compound consists of a six-carbon chain with a double bond between the second and third carbon atoms and a methoxy group (-OCH3) attached to the first carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-hexene can be synthesized through various methods. One common approach involves the etherification of 2-hexene with methanol in the presence of an acid catalyst. This reaction typically requires an acidic environment, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ether bond .
Industrial Production Methods: In industrial settings, this compound can be produced by the addition of methanol to 2-hexene using a suitable catalyst. This process often involves the use of heterogeneous catalysts such as zeolites or metal oxides to achieve high yields and selectivity .
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2-hexene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding or .
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Peroxycarboxylic acids (e.g., m-chloroperoxybenzoic acid), osmium tetroxide.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as halides or amines.
Major Products:
- Various substituted derivatives from nucleophilic substitution.
Epoxides: and from oxidation.
1-Methoxyhexane: from reduction.
Scientific Research Applications
1-Methoxy-2-hexene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be employed in studies involving enzyme-catalyzed reactions and metabolic pathways .
Medicine: Research into potential pharmaceutical applications of this compound and its derivatives is ongoing.
Industry: It is utilized in the production of specialty chemicals and polymers .
Mechanism of Action
The mechanism of action of 1-Methoxy-2-hexene in chemical reactions involves the interaction of the double bond and the methoxy group with various reagents. For example, in oxidation reactions, the double bond acts as a nucleophile, attacking the electrophilic oxygen atom of the oxidizing agent, leading to the formation of epoxides or diols . In reduction reactions, the double bond is hydrogenated to form a single bond, resulting in the formation of 1-methoxyhexane .
Comparison with Similar Compounds
1-Methoxyhexane: Similar structure but lacks the double bond.
2-Methoxy-1-hexene: The methoxy group is attached to the second carbon instead of the first.
1-Hexene: Lacks the methoxy group.
Uniqueness: 1-Methoxy-2-hexene is unique due to the presence of both a double bond and a methoxy group , which allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .
Properties
CAS No. |
56052-83-6 |
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Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
(E)-1-methoxyhex-2-ene |
InChI |
InChI=1S/C7H14O/c1-3-4-5-6-7-8-2/h5-6H,3-4,7H2,1-2H3/b6-5+ |
InChI Key |
KCUBTOJYCKJIDC-AATRIKPKSA-N |
Isomeric SMILES |
CCC/C=C/COC |
Canonical SMILES |
CCCC=CCOC |
Origin of Product |
United States |
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